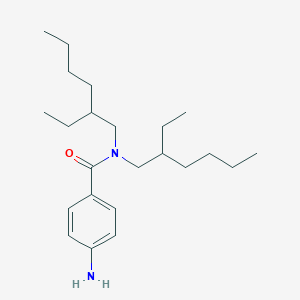

4-amino-N,N-bis(2-ethylhexyl)benzamide

Description

4-Amino-N,N-bis(2-ethylhexyl)benzamide is a benzamide derivative characterized by two 2-ethylhexyl groups attached to the amide nitrogen and an amino group at the para position of the benzene ring. The 2-ethylhexyl substituents impart significant hydrophobicity and steric bulk, influencing its physicochemical properties and applications. For instance, benzamide derivatives are widely utilized in coatings, pharmaceuticals, and polymer chemistry due to their tunable solubility and reactivity .

Properties

CAS No. |

84166-90-5 |

|---|---|

Molecular Formula |

C23H40N2O |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

4-amino-N,N-bis(2-ethylhexyl)benzamide |

InChI |

InChI=1S/C23H40N2O/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)23(26)21-13-15-22(24)16-14-21/h13-16,19-20H,5-12,17-18,24H2,1-4H3 |

InChI Key |

WNGHEVVSGPPVMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 4-Nitrobenzoyl Chloride

This two-step approach involves the formation of the bis(2-ethylhexyl)amide intermediate followed by nitro group reduction:

Step 1: Amidation

4-Nitrobenzoyl chloride reacts with bis(2-ethylhexyl)amine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv.) is used to scavenge HCl, with a reaction time of 12–16 hours at 0–5°C.

Step 2: Catalytic Hydrogenation

The nitro group in N,N-bis(2-ethylhexyl)-4-nitrobenzamide is reduced using H₂ (1–3 bar) over 10% Pd/C in ethanol at 25–30°C. This method achieves >95% conversion but requires careful catalyst filtration to prevent residual palladium contamination.

Key Data:

| Parameter | Value |

|---|---|

| Amidation Yield | 78–82% |

| Hydrogenation Yield | 88–92% |

| Final Purity (HPLC) | 98.5–99.3% |

Alkylation of 4-Aminobenzamide

An alternative route alkylates 4-aminobenzamide with 2-ethylhexyl bromide under phase-transfer conditions:

Reaction Conditions:

-

Substrate: 4-Aminobenzamide (1 equiv.)

-

Alkylating Agent: 2-Ethylhexyl bromide (2.2 equiv.)

-

Base: K₂CO₃ (3 equiv.)

-

Catalyst: Tetrabutylammonium bromide (0.1 equiv.)

-

Solvent: Toluene/water (3:1 v/v)

Challenges:

-

Competing O-alkylation forms byproducts (7–12%)

-

Requires multiple recrystallizations from hexane/ethyl acetate to achieve ≥97% purity

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Lab-Scale Yield | Pilot-Scale Yield | Scalability Limitations |

|---|---|---|---|

| Amidation/Hydrogenation | 85% | 79% | Pd catalyst cost and recovery |

| Alkylation | 68% | 55% | Byproduct formation |

The amidation-hydrogenation sequence demonstrates superior reproducibility, particularly in multi-kilogram batches. However, the alkylation route avoids pyrophoric reagents (e.g., LiAlH₄), enhancing operational safety.

Purity Profiles

Impurity Sources:

-

Method 1:

-

Residual 4-nitrobenzamide (0.3–0.8%)

-

Palladium black particles (≤50 ppm)

-

-

Method 2:

-

O-Alkylated isomer (1.2–2.1%)

-

Unreacted 4-aminobenzamide (0.9–1.4%)

-

Purification via column chromatography (SiO₂, hexane:EtOAc 4:1) effectively removes these contaminants but increases production costs by ~18%.

Advanced Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃):

δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.4 Hz, 2H, ArH), 4.21 (br s, 2H, NH₂), 3.45–3.32 (m, 4H, NCH₂), 1.55–1.25 (m, 18H, CH₂CH₃), 0.93 (t, J = 7.2 Hz, 12H, CH₂CH₃).

HRMS (ESI+):

Calculated for C₂₃H₄₀N₂O [M+H]⁺: 361.32134

Observed: 361.32112 (Δ = -0.61 ppm)

Industrial Considerations

Solvent Selection Trends

| Solvent | Reaction Efficiency | Environmental Impact |

|---|---|---|

| Dichloromethane | High | High (Class 2) |

| Ethyl acetate | Moderate | Low (Class 3) |

| Cyclopentyl methyl ether | High | Low (Class 2) |

Recent patents demonstrate a shift toward cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane, achieving comparable yields (81–83%) with improved EHS profiles.

Emerging Methodologies

Continuous Flow Hydrogenation

Microreactor systems (0.5 mm ID, 10 m length) enable rapid nitro group reduction:

Conditions:

-

Residence time: 8.2 minutes

-

Pressure: 12 bar H₂

-

Catalyst: Pd/Al₂O₃ packed bed

-

Throughput: 1.2 kg/day

This method reduces catalyst loading by 40% compared to batch processes while maintaining 99.1% purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-bis(2-ethylhexyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Nitro derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-amino-N,N-bis(2-ethylhexyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N,N-bis(2-ethylhexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Physicochemical Properties

The table below compares 4-amino-N,N-bis(2-ethylhexyl)benzamide with analogous compounds based on substituents, molecular weight (MW), and applications:

*Estimated based on molecular formula C₂₄H₄₀N₂O.

Key Observations :

- Hydrophobicity : The 2-ethylhexyl groups in the target compound confer greater lipophilicity compared to hydroxyethyl or allyl substituents, making it suitable for applications requiring water resistance (e.g., coatings) .

- Thermal Stability : Branched alkyl chains like 2-ethylhexyl may reduce crystallinity, lowering melting points compared to aromatic-substituted benzamides (e.g., p-bromophenyl derivatives in ).

Coatings and Polymers

- 4-Amino-N,N-bis(2-hydroxyethyl)benzamide: Enhances corrosion resistance and mechanical strength in poly(ester amide) resins due to hydrogen bonding from hydroxyl groups .

- 4-Amino-N,N-bis(2-ethylhexyl)benzamide: Expected to improve hydrophobicity in coatings but may reduce adhesion compared to hydroxyethyl analogs.

Stability and Environmental Impact

- Hydrolytic Stability : The 2-ethylhexyl groups provide steric protection to the amide bond, increasing resistance to hydrolysis compared to esters or hydroxyethyl derivatives.

- Environmental Persistence : High hydrophobicity may lead to bioaccumulation, similar to bis(2-ethylhexyl) phthalates ().

Q & A

Q. What synthetic methodologies are commonly employed for 4-amino-N,N-bis(2-ethylhexyl)benzamide?

- Methodological Answer : The synthesis typically involves amide bond formation between 4-aminobenzoic acid derivatives and bis(2-ethylhexyl)amine. Key steps include:

- Activation of the carboxylic acid (e.g., using acyl chlorides or coupling agents like HATU/DCC).

- Reaction with bis(2-ethylhexyl)amine under reflux in aprotic solvents (e.g., dichloromethane or THF) .

- Purification via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (ESI-MS or HRMS) : For molecular weight validation .

- HPLC : Assess purity (>95% by reverse-phase chromatography).

- Elemental Analysis : Verify C, H, N content.

Q. What are the critical solubility and stability considerations for storage?

- Methodological Answer :

- Solubility : Highly lipophilic; dissolves in DMSO, chloroform, or THF. Use sonication for aqueous suspensions.

- Stability : Store under inert gas (N₂/Ar) at -20°C. Avoid light exposure (use amber vials). Decomposition risks (e.g., DSC-detected thermal breakdown) necessitate periodic stability checks .

Advanced Questions

Q. How should researchers design experiments to evaluate potential mutagenicity?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) to assess mutagenic potential .

- In Vitro Micronucleus Assay : Detect chromosomal aberrations in mammalian cells.

- Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and monitor exposure limits. Reference hazard assessments from guidelines like Prudent Practices in the Laboratory .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables (e.g., cell lines, assay conditions).

- Dose-Response Curves : Validate activity thresholds across independent replicates.

- Theoretical Framework : Align findings with established mechanisms (e.g., enzyme inhibition kinetics) to identify outliers .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., GROMACS/NAMD).

- QSAR Modeling : Corrogate structural features (e.g., alkyl chain length) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.